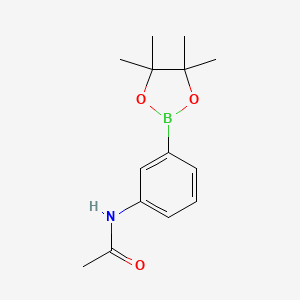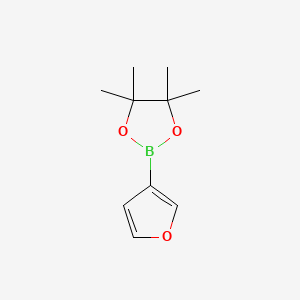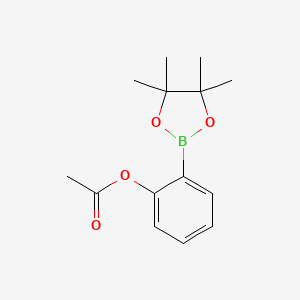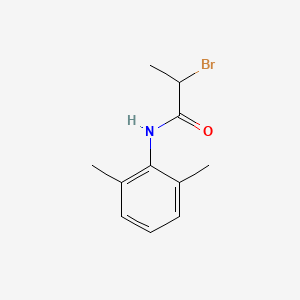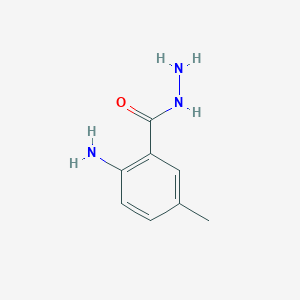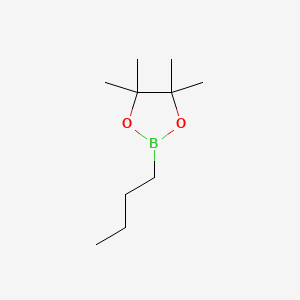
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that is part of a class of molecules known for their utility in organic synthesis, particularly in cross-coupling reactions. The presence of the dioxaborolane moiety allows for selective synthesis and functionalization of various organic compounds, making it a valuable building block in the synthesis of pharmaceuticals and other complex molecules.
Synthesis Analysis
The synthesis of derivatives of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves various strategies, including palladium-catalyzed cross-coupling reactions. For instance, the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane as a building block has been reported, showcasing the compound's chemoselectivity for the Suzuki–Miyaura pathway over Heck coupling under biphasic conditions .
Molecular Structure Analysis
The molecular structure of derivatives of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively studied using techniques such as X-ray single crystal diffraction and density functional theory (DFT). These studies have confirmed the structures of various derivatives and provided insights into their conformational and crystallographic properties .
Chemical Reactions Analysis
The reactivity of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives is characterized by their participation in substitution reactions and their ability to undergo hydroboration. These reactions are crucial for the synthesis of more complex molecules, such as pharmaceutical intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been explored through DFT calculations, which reveal information about the molecular electrostatic potential and frontier molecular orbitals. These properties are important for understanding the reactivity and stability of the compounds . Additionally, the lack of significant intermolecular interactions in the crystal structures of these compounds has been noted, which may influence their solubility and crystallization behavior .
Scientific Research Applications
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process typically involves the use of a palladium catalyst .
- Results : The outcome of this reaction is the formation of pinacol benzyl boronate .
-
Hydroboration of Alkynes and Alkenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction is typically carried out in the presence of transition metal catalysts .
- Results : The specific outcomes can vary depending on the substrates and conditions used .
-
Synthesis of Indazole Derivatives
- Field : Medicinal Chemistry
- Application : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a similar compound, is a significant intermediate of 1H-indazole derivatives .
- Method : The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
- Results : The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .
-
Synthesis of OLED Red Dopant Materials
- Field : Material Science
- Application : 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key intermediate for the synthesis of OLED red dopant materials .
- Method : The specific synthesis method is not provided, but it likely involves organic synthesis techniques .
- Results : This compound has been widely studied in recent years due to its importance in the production of OLED materials .
-
Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
-
Synthesis of Various Boronic Acids and Derivatives
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in the synthesis of various boronic acids and derivatives .
- Method : The specific synthesis method is not provided, but it likely involves organic synthesis techniques .
- Results : The specific outcomes can vary depending on the substrates and conditions used .
-
Synthesis of Phenylboronic Ester Derivatives
- Field : Organic Chemistry
- Application : Two phenylboronic ester derivatives, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized .
- Method : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results : Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
-
Synthesis of Aryl/Heteroaryl Derivatives
- Field : Organic Chemistry
- Application : 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane is used to prepare aryl/heteroaryl derivatives via the formation of C-C and C-hetero bonds .
- Method : The specific synthesis method is not provided, but it likely involves organic synthesis techniques .
- Results : This compound can also be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
Safety And Hazards
properties
IUPAC Name |
2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBANXSNVFDSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378596 | |
| Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
69190-62-1 | |
| Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69190-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-Dioxaborolane, 2-butyl-4,4,5,5-tetramethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)


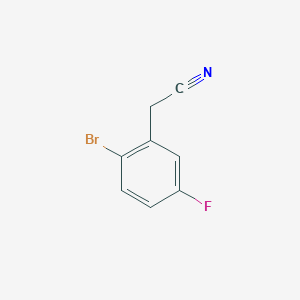

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)
